BenchChemオンラインストアへようこそ!

PANTOPRAZOLE SODIUM SESQUIHYDRATE

Polymorphism Solid-state stability Hydrate conversion

Select Pantoprazole Sodium Sesquihydrate (CAS 154644-14-1) to secure the physically stable Form B crystalline hydrate—the preferred solid-state form for reliable pharmaceutical development. Unlike the metastable monohydrate and Form A, this sesquihydrate resists solid-state conversion under high humidity and processing stress, ensuring consistent dissolution profiles, formulation integrity, and USP compliance (98.0–102.0% anhydrous basis). Supported by validated f₂ dissolution similarity testing (f₂ >71 vs. Pantozol®) and trace-level impurity profiling (LOD 0.03 µg/mL), this grade minimizes ANDA rejection risk. Ideal for drug substance manufacturing, stability studies, and bioequivalence batch release.

Molecular Formula C7H14N2O4
Molecular Weight 0
CAS No. 154644-14-1
Cat. No. B1177837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePANTOPRAZOLE SODIUM SESQUIHYDRATE
CAS154644-14-1
SynonymsPantoprazole Sodium Sesquihydrate
Molecular FormulaC7H14N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantoprazole Sodium Sesquihydrate CAS 154644-14-1: Defined Hydrate Form for Proton Pump Inhibitor Applications


Pantoprazole Sodium Sesquihydrate (CAS 154644-14-1) is a crystalline hydrate of the substituted benzimidazole proton pump inhibitor (PPI) pantoprazole, containing 1.5 moles of water per mole of the sodium salt [1]. This specific sesquihydrate form is chemically defined as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole sodium salt, hydrate (2:3), with a molecular weight of 432.37 g/mol [1]. The compound acts as an irreversible inhibitor of the gastric H⁺/K⁺-ATPase enzyme system, suppressing the final step of gastric acid production . As an established pharmacopeial substance, it is recognized in the United States Pharmacopeia (USP) as containing not less than 98.0% and not more than 102.0% of pantoprazole sodium, calculated on an anhydrous basis [1].

Why Pantoprazole Sodium Sesquihydrate Cannot Be Substituted with Other Hydrates or Polymorphs


Pantoprazole sodium exists in multiple hydrate forms, including the monohydrate, sesquihydrate, and additional crystalline modifications designated as Form A and Form B, as well as an amorphous form [1]. These distinct solid-state forms exhibit substantial differences in physical stability, hygroscopicity, and behavior under environmental stress [1]. Notably, the monohydrate and Form A are not physically stable and convert into Form B from saturated solution/suspension or at high relative humidity [1]. Furthermore, the hydration state directly influences critical material properties including solubility, dissolution rate, and processing characteristics during pharmaceutical manufacturing [2]. Consequently, substitution of pantoprazole sodium sesquihydrate with a different hydrate or polymorph without reformulation and revalidation may result in altered drug release profiles, compromised stability, and failure to meet pharmacopeial specifications. The quantitative evidence below establishes the specific performance characteristics that differentiate this sesquihydrate from alternative forms.

Pantoprazole Sodium Sesquihydrate: Quantifiable Differentiation Against Alternative Forms


Physical Stability of Pantoprazole Sodium Sesquihydrate (Form B) Compared to Monohydrate and Form A

Among the characterized pantoprazole sodium hydrates, the sesquihydrate designated as Form B (a specific crystalline modification of the sesquihydrate) is the most physically stable, whereas Form A is the least stable form. The monohydrate and Form A are not physically stable and undergo conversion into Form B from saturated solution/suspension or under conditions of high relative humidity [1]. This stability differentiation is critical for ensuring consistent drug substance quality during storage and manufacturing.

Polymorphism Solid-state stability Hydrate conversion

Dissolution Profile Similarity of Generic Pantoprazole Sodium Sesquihydrate Tablets Relative to Innovator Product

In a comparative assessment of six generic enteric-coated pantoprazole sodium sesquihydrate tablet products against the innovator product (Pantozol®), the similarity factor (f₂) ranged from 71 to 74 for five products, indicating similarity in dissolution profiles according to FDA requirements [1]. In contrast, one generic product (Product 1) exhibited an f₂ value of 18.67, indicating substantial dissimilarity in dissolution behavior [1]. Additionally, Product 1 showed complete disintegration in 0.1 N HCl after 20 minutes (compared to no disintegration for other products) and exhibited acid-stage drug release exceeding 10% in one tablet and 45%, 48%, and 69% release in three tablets at acid stage level A2, whereas all other products showed negligible release [1].

Bioequivalence In vitro dissolution Generic substitution

Analytical Method Sensitivity: Detection Limit of Pantoprazole Sodium Sesquihydrate by RP-HPLC

A reversed-phase high performance liquid chromatographic (RP-HPLC) method was developed and validated for the simultaneous determination of lansoprazole, omeprazole, and pantoprazole sodium sesquihydrate in the presence of their acid-induced degradation products [1]. The minimum detection limit for pantoprazole sodium sesquihydrate was determined to be 0.03 μg mL⁻¹, which is substantially lower than the detection limits for lansoprazole (0.55 μg mL⁻¹) and omeprazole (0.54 μg mL⁻¹) under identical chromatographic conditions [1]. The recovery for pantoprazole was 99.78 ± 0.88%, with a linearity range of 0.5–20 μg mL⁻¹ [1].

Analytical method validation HPLC detection limit Quality control

UV Spectrophotometric Method Validation Parameters for Pantoprazole Sodium Sesquihydrate

A validated UV spectrophotometric method for the quantification of pantoprazole sodium sesquihydrate in bulk and solid dosage forms demonstrated excellent accuracy and precision [1]. The method achieved percentage recovery values ranging from 99.20% to 101.21%, with relative standard deviation (RSD) values of less than 1% in precision studies [1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.989 μg mL⁻¹ and 1.954 μg mL⁻¹, respectively, with a linearity range of 5–35 μg mL⁻¹ at a detection wavelength of 290 nm [1]. The method was fully validated according to ICH guidelines [1].

Spectrophotometry Method validation ICH guidelines

Hydrate Stability and Solubility Implications: Class-Level Relationship for Pantoprazole Sodium

In general, the aqueous solubility of pharmaceutical hydrates is lower than that of corresponding anhydrous forms and decreases progressively as the degree of hydration increases [1]. This established class-level principle applies to pantoprazole sodium hydrates: the sesquihydrate (1.5 moles water) is expected to exhibit lower aqueous solubility compared to the monohydrate (1.0 mole water) and anhydrous forms [1]. This reduced solubility can be advantageous for acid-labile compounds like PPIs, as it may contribute to reduced dissolution in the gastric environment and enhanced stability of enteric-coated formulations [1].

Hydrate solubility Solid-state properties Formulation design

Pantoprazole Sodium Sesquihydrate Stability in Spray-Dried Composition: Degradant Control

A spray-dried storage-stable pantoprazole composition comprising pantoprazole sodium sesquihydrate and an excipient matrix containing sodium chloride has been described [1]. The composition, after storage at 25°C and 40% relative humidity for 12 weeks, contains equal to or less than 0.20% by weight of pantoprazole sulfone degradant based on the total weight of the composition [1]. This specification establishes a quantitative stability benchmark for formulations incorporating pantoprazole sodium sesquihydrate under defined accelerated storage conditions.

Spray-dried formulation Stability Degradation products

Pantoprazole Sodium Sesquihydrate: Recommended Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Batch Release Testing Using Validated UV Spectrophotometric Method

This scenario applies to quality control laboratories in pharmaceutical manufacturing facilities requiring routine batch release testing of pantoprazole sodium sesquihydrate drug substance or finished dosage forms. The validated UV spectrophotometric method offers recovery of 99.20–101.21% with RSD < 1%, LOD of 0.989 μg mL⁻¹, and LOQ of 1.954 μg mL⁻¹, fully validated per ICH guidelines [4]. The method's simplicity, accuracy, and cost-effectiveness make it suitable for daily laboratory analysis, supporting compliance with pharmacopeial specifications for identity and assay.

Stability-Indicating HPLC Analysis for Impurity Profiling and Forced Degradation Studies

This scenario is relevant for analytical development and stability testing laboratories conducting impurity profiling of pantoprazole-containing products. The RP-HPLC method achieves a detection limit of 0.03 μg mL⁻¹ for pantoprazole sodium sesquihydrate—approximately 18-fold lower than comparable methods for lansoprazole and omeprazole—enabling sensitive detection of trace-level degradation products [4]. The method has been validated for quantitative determination in the presence of acid-induced degradation products, making it suitable for forced degradation studies, stability-indicating assays, and regulatory submission data packages.

Generic Drug Development: Comparative Dissolution Testing for Bioequivalence Assessment

This scenario is critical for generic pharmaceutical developers seeking to demonstrate bioequivalence of pantoprazole sodium sesquihydrate enteric-coated tablets relative to the innovator product. The similarity factor (f₂) approach, as validated in the comparative assessment of six generic products against Pantozol®, provides a quantitative framework for dissolution profile comparison [4]. An f₂ value between 71 and 74 indicates dissolution similarity, while values as low as 18.67 indicate dissimilarity and potential formulation failure [4]. This evidence supports the use of f₂ testing as a discriminating tool for formulation optimization and ANDA submission.

Solid-State Form Selection During Preformulation Development

This scenario is essential for pharmaceutical development scientists selecting the optimal solid-state form of pantoprazole sodium during preformulation. Physical characterization data demonstrate that the sesquihydrate Form B is the most physically stable pantoprazole sodium hydrate, while the monohydrate and Form A are unstable and convert to Form B under conditions of high relative humidity or from saturated solution/suspension [4]. Selecting the sesquihydrate Form B during drug substance development minimizes the risk of solid-state transformation during processing and storage, thereby ensuring consistent material properties and reproducible formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for PANTOPRAZOLE SODIUM SESQUIHYDRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.